molecular formula C14H14N2O4S B1350454 Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate CAS No. 209971-44-8

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate

Cat. No.: B1350454
CAS No.: 209971-44-8
M. Wt: 306.34 g/mol
InChI Key: QHLDZCPKBKBYKO-UHFFFAOYSA-N
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Description

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate is a chemical compound with the molecular formula C14H14N2O4S It is known for its unique structure, which includes a pyridine ring substituted with a sulfonyl imino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate typically involves the reaction of 6-bromo-3-pyridinecarboxylate with 4-methylphenylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate involves its interaction with specific molecular targets. The sulfonyl imino group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with various receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-3-pyridinecarboxylate
  • 4-Methylphenylsulfonamide
  • Methyl 6-aminonicotinate

Uniqueness

Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate is unique due to its combination of a sulfonyl imino group and a pyridinecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. For example, the presence of the sulfonyl imino group enhances its ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes .

Properties

IUPAC Name

methyl 6-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(18,19)16-13-8-5-11(9-15-13)14(17)20-2/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLDZCPKBKBYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377350
Record name methyl 6-(4-methylphenylsulfonamido)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-44-8
Record name Methyl 6-[[(4-methylphenyl)sulfonyl]amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209971-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-(4-methylphenylsulfonamido)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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